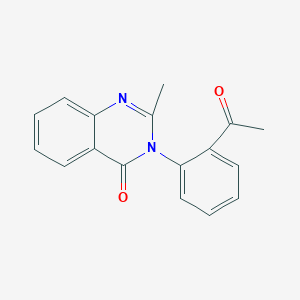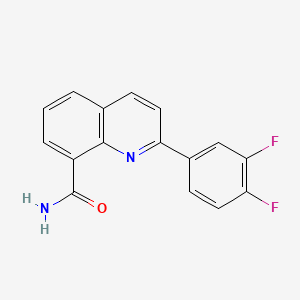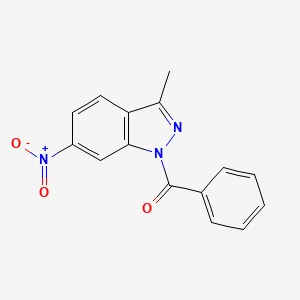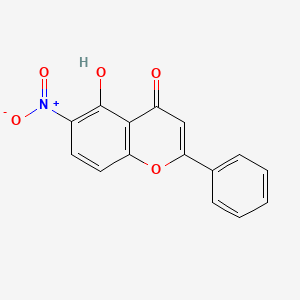
4-Hydroxynaphthalen-1-yl 2-methylbenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxynaphthalen-1-yl 2-methylbenzoate is an organic compound with the molecular formula C₁₈H₁₄O₃. It is a derivative of naphthalene and benzoic acid, characterized by the presence of a hydroxyl group on the naphthalene ring and a methyl group on the benzoate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate typically involves the esterification of 4-hydroxynaphthalene-1-ol with 2-methylbenzoic acid. One common method involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the reaction. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process. This includes the preparation of the starting materials, the esterification reaction, and the purification of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxynaphthalen-1-yl 2-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Reagents such as acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of 4-hydroxy-1-naphthylmethanol.
Substitution: Formation of various substituted naphthalene derivatives.
Applications De Recherche Scientifique
4-Hydroxynaphthalen-1-yl 2-methylbenzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Hydroxynaphthalen-1-yl 2-methylbenzoate involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function. The ester group can undergo hydrolysis to release the active naphthalene and benzoic acid derivatives, which may exert various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydroxynaphthalen-1-yl benzoate
- 2-Hydroxynaphthalen-1-yl 2-methylbenzoate
- 4-Hydroxynaphthalen-1-yl 3-methylbenzoate
Uniqueness
4-Hydroxynaphthalen-1-yl 2-methylbenzoate is unique due to the specific positioning of the hydroxyl and methyl groups, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .
Propriétés
Formule moléculaire |
C18H14O3 |
|---|---|
Poids moléculaire |
278.3 g/mol |
Nom IUPAC |
(4-hydroxynaphthalen-1-yl) 2-methylbenzoate |
InChI |
InChI=1S/C18H14O3/c1-12-6-2-3-7-13(12)18(20)21-17-11-10-16(19)14-8-4-5-9-15(14)17/h2-11,19H,1H3 |
Clé InChI |
FDQQWLIYWUGOGS-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C(=O)OC2=CC=C(C3=CC=CC=C32)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[Chloro(dimethyl)silyl]propyl benzylcarbamate](/img/structure/B11843462.png)









![1-(5-Oxo-5H-[1]benzopyrano[2,3-b]pyridin-7-yl)ethyl acetate](/img/structure/B11843537.png)



